Tenovin-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tenovin-2 is a small-molecule inhibitor primarily known for its ability to inhibit sirtuin enzymes, specifically sirtuin 1 and sirtuin 2. Sirtuins are a family of NAD±dependent deacetylases involved in various cellular processes, including aging, transcription, and stress resistance. This compound has gained significant attention due to its potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

Target of Action

Tenovin-2 primarily targets the sirtuin family of proteins, specifically SirT1 and SirT2 . Sirtuins are a family of proteins that function as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes . They play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .

Mode of Action

This compound interacts with its targets, SirT1 and SirT2, by inhibiting their protein-deacetylating activities . This interaction results in changes at the molecular level, affecting the function of these sirtuins and their role in various biological processes .

Biochemical Pathways

The inhibition of SirT1 and SirT2 by this compound affects various biochemical pathways. Sirtuins exert regulatory effects on critical biological processes such as gene silencing, DNA repair, chromosomal stability, and longevity . By inhibiting SirT1 and SirT2, this compound potentially impacts these processes, leading to downstream effects that can influence cell function and health .

Result of Action

The molecular and cellular effects of this compound’s action involve changes in gene expression and cell function. For instance, this compound has been shown to induce apoptosis in certain cell types . Additionally, it promotes the expression of the cell-cycle regulator p21 (CDKN1A) in a p53-independent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and specific cellular environments. Understanding these factors can help optimize the use of this compound and enhance its therapeutic potential .

Biochemische Analyse

Biochemical Properties

Tenovin-2 interacts with the sirtuin family of deacetylases, specifically inhibiting the protein-deacetylating activities of SirT1 and SirT2 . These interactions play a significant role in its biochemical reactions .

Cellular Effects

In cellular processes, this compound influences cell function by activating p53, leading to an increase in p53 levels . This activation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of SirT1 and SirT2 . This inhibition results in changes in gene expression and enzyme activity, contributing to its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . For instance, treatment of BL2 Burkitt’s lymphoma cells expressing wild-type p53 with this compound leads to more than 75% cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways related to the regulation of acetylation processes . It interacts with enzymes such as SirT1 and SirT2, affecting metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tenovin-2 typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Various substitution reactions can modify the functional groups on this compound, altering its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxidized derivatives with altered biological activity.

Wissenschaftliche Forschungsanwendungen

Tenovin-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Cancer Research: this compound has shown potential as an anticancer agent by inhibiting sirtuin enzymes, leading to the activation of tumor suppressor proteins and induction of apoptosis in cancer cells.

Neurodegenerative Diseases: Research suggests that this compound may have therapeutic potential in treating neurodegenerative diseases by modulating sirtuin activity and protecting neurons from oxidative stress.

Metabolic Disorders: this compound’s ability to regulate sirtuin activity makes it a candidate for studying metabolic disorders such as diabetes and obesity.

Epigenetic Studies: this compound is used as a tool compound to study the role of sirtuins in epigenetic regulation and gene expression.

Vergleich Mit ähnlichen Verbindungen

Tenovin-6: Another sirtuin inhibitor with similar structure and function but different potency and selectivity.

AGK2: A selective inhibitor of sirtuin 2 with distinct chemical properties.

SirReal2: A potent and selective sirtuin 2 inhibitor with unique binding characteristics.

Comparison:

Potency: Tenovin-2 is less potent compared to Tenovin-6 but has a broader range of activity against sirtuin enzymes.

Selectivity: this compound inhibits both sirtuin 1 and sirtuin 2, whereas AGK2 and SirReal2 are more selective for sirtuin 2.

Biological Activity: this compound has shown promising anticancer activity, similar to Tenovin-6, but with different cellular effects due to its broader target range.

Eigenschaften

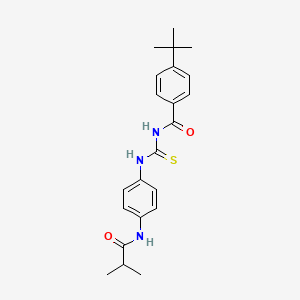

IUPAC Name |

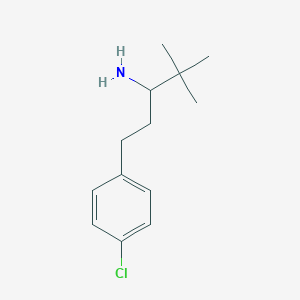

4-tert-butyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S/c1-14(2)19(26)23-17-10-12-18(13-11-17)24-21(28)25-20(27)15-6-8-16(9-7-15)22(3,4)5/h6-14H,1-5H3,(H,23,26)(H2,24,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWAJDBGZFTAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2514356.png)

![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)

![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/new.no-structure.jpg)

![methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)

![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)

![3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2514373.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2514376.png)